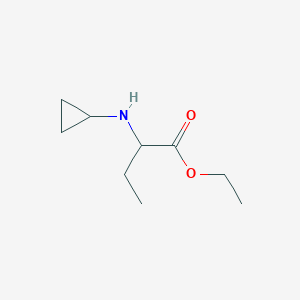

Ethyl 2-(cyclopropylamino)butanoate

Overview

Description

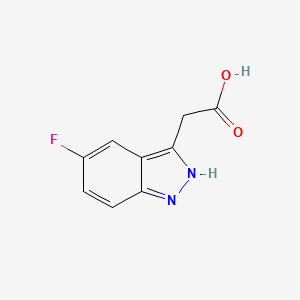

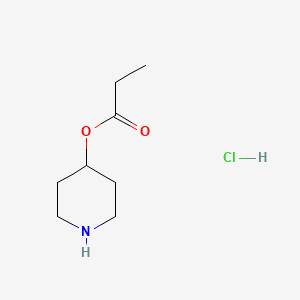

Ethyl 2-(cyclopropylamino)butanoate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It is used for pharmaceutical testing .

Molecular Structure Analysis

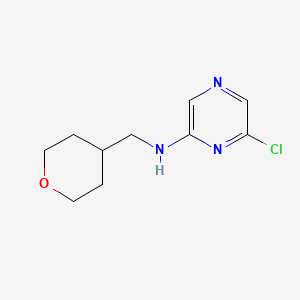

The InChI code for Ethyl 2-(cyclopropylamino)butanoate is 1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2-(cyclopropylamino)butanoate is a liquid at room temperature .Scientific Research Applications

Biofuel and Biocommodity Chemical Production

Ethyl 2-(cyclopropylamino)butanoate, also known as 2-butanone or methyl ethyl ketone (MEK), has potential applications as a biofuel and biocommodity chemical. Research has explored the production of 2-butanone through the conversion of meso-2,3-butanediol using a B12-dependent dehydratase and a secondary alcohol dehydrogenase (Ghiaci, Norbeck, & Larsson, 2014).

Solvent in Various Industries

2-Butanone serves as a solvent in processes involving gums, resins, cellulose acetate, and cellulose nitrate. It's also used in the synthetic rubber industry, production of paraffin wax, high-grade lubricating oil, and household products like lacquers, varnishes, paint remover, and glues (Ware, 1988).

Chemical Synthesis

In chemical synthesis, 2-butanone is involved in various reactions. For example, it undergoes additional decompositions as a metastable [C4H8O]+˙ ion, important in the study of ionized aldehydes, unsaturated and cyclic alcohols, and enolic ions (McAdoo, Hudson, & Witiak, 1979).

Biotechnology

2-Butanone is also studied in biotechnology for its potential in bio-based production processes. For instance, recombinant E. coli cells have been used for a cascade reaction involving 2-butanone for the production of methyl propionate, a precursor of methyl methacrylate (Pereira, van der Wielen, & Straathof, 2018).

Chromatography

In the field of chromatography, 2-butanone has been employed as part of a solvent system for the separation of amino acids, offering reproducibility and distinctive coloring for easier identification of amino acids (Mizell & Simpson, 1961).

Medicinal Chemistry

In medicinal chemistry, 2-butanone is used in the synthesis of various compounds. An example includes the synthesis of N-Substituted 2,4‐Azepandione ring systems, where 2-butanone derivatives play a crucial role (Waly, Yossif, Ibrahim, & Sofan, 2017).

Bioorganic Chemistry

In bioorganic chemistry, 2-butanone has been used in the synthesis of novel indole-based hybrid oxadiazole scaffolds with potential as anti-diabetic agents (Nazir et al., 2018).

Solubility Studies

2-Butanone's solubility characteristics have been investigated in various solvents, providing insights crucial for its purification and application in different fields (Zhu et al., 2019).

Engine Fuel Research

Investigations into the use of 2-butanone as an alternative fuel in direct injection spark ignition engines have shown promising results, demonstrating its potential as a sustainable energy source (Hoppe et al., 2016).

Comparative Reactivity Analysis

Research comparing the reactivity of various oxygenated fuels, including 2-butanone, has provided valuable insights into their combustion behavior and potential environmental impacts (Pelucchi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound include H227, H315, H319, and H335, indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

ethyl 2-(cyclopropylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJSSFUYXICTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(cyclopropylamino)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)